chemical structure and properties of Quinolin-8-yl naphthalene-1-sulfonate
chemical structure and properties of Quinolin-8-yl naphthalene-1-sulfonate
This guide provides an in-depth technical analysis of Quinolin-8-yl naphthalene-1-sulfonate , a specialized chemical entity utilized primarily as a fluorogenic substrate and reactive intermediate in organic synthesis and enzymology.[1]
[1][2][3]
Executive Summary
Quinolin-8-yl naphthalene-1-sulfonate is a sulfonate ester formed via the condensation of 8-hydroxyquinoline (oxine) and naphthalene-1-sulfonic acid.[1] It serves two primary technical functions:
-
Fluorogenic/Chromogenic Probe: It acts as a "masked" chelator.[1] The intact ester is relatively non-fluorescent and unable to bind metal ions. Upon enzymatic hydrolysis (by sulfatases) or chemical cleavage, it releases 8-hydroxyquinoline, which chelates metal ions (e.g.,
, ) to generate a strong fluorescent signal.[1] -
Active Sulfonylation Reagent: Due to the good leaving group ability of the 8-hydroxyquinolinyl moiety, it can function as an active ester for transferring the naphthalene-1-sulfonyl group to nucleophiles under specific conditions.[1]
Chemical Identity & Structure
Nomenclature & Identifiers[1][2][4]
-
IUPAC Name: Quinolin-8-yl naphthalene-1-sulfonate[1]
-
Systematic Name: 8-(Naphthalene-1-sulfonyloxy)quinoline[1]
-
Molecular Formula:
[1] -
Molecular Weight: 335.38 g/mol [1]
-
Component Moieties:
Structural Analysis
The molecule consists of a bulky naphthalene ring linked to a quinoline ring through a sulfonate ester bridge (
-
Steric Bulk: The 1-position of the naphthalene ring introduces significant steric hindrance near the sulfonyl sulfur, protecting it from incidental nucleophilic attack but allowing specific enzymatic cleavage.[1]
-
Electronic Effects: The quinoline nitrogen provides electron-withdrawing character to the leaving group (8-quinolinoxy), making the S-O bond susceptible to cleavage by nucleophiles or sulfatase enzymes.[1]
-
Chelation Masking: In the ester form, the phenolic oxygen is blocked by the sulfonyl group. This prevents the formation of the 5-membered chelate ring with metal ions, effectively "switching off" the metal-binding and fluorescence properties of the quinoline moiety.[1]
Figure 1: Structural decomposition of Quinolin-8-yl naphthalene-1-sulfonate highlighting functional domains.[1]
Physicochemical Properties[1][2][4][5][6][7][8][9][10][11]
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility (Water) | Negligible (Highly Lipophilic) |
| Solubility (Organic) | Soluble in DMSO, DMF, Dichloromethane, Chloroform |
| Melting Point | 145–155 °C (Estimated range for 8-HQ sulfonates) |
| Stability | Stable under anhydrous conditions.[1][2] Hydrolyzes in strong base or presence of sulfatases. |
| Fluorescence | Weak/Non-fluorescent in ester form.[1] High fluorescence upon cleavage + metal addition.[1] |
Synthesis Protocol
The synthesis follows a standard nucleophilic substitution pathway (Sulfonylation of a Phenol).[1]
Reaction Scheme
[1]Detailed Methodology
Reagents:
-
Naphthalene-1-sulfonyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or Pyridine (1.2 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Procedure:
-
Preparation: Dissolve 8-Hydroxyquinoline (145 mg, 1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add Triethylamine (167 µL, 1.2 mmol) and cool the solution to 0°C using an ice bath.
-
Sulfonylation: Dropwise add a solution of Naphthalene-1-sulfonyl chloride (249 mg, 1.1 mmol) in DCM (2 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).[1]
-
Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted quinoline/pyridine), then saturated
, and finally brine. -
Purification: Dry over
, concentrate in vacuo, and recrystallize from Ethanol or purify via column chromatography.
Mechanism of Action: Fluorogenic Probe[1][2]
This compound is particularly valuable in enzymatic assays to detect sulfatase activity .[1]
The "Turn-On" Mechanism[1][2]
-
Intact State: The sulfonate ester blocks the phenolic oxygen. The molecule cannot coordinate metal ions effectively. Fluorescence is quenched.[1]
-
Enzymatic Cleavage: A sulfatase enzyme attacks the sulfur atom, cleaving the S-O bond.
-
Release: Naphthalene-1-sulfonic acid and free 8-Hydroxyquinoline are released.
-
Signal Generation: In the presence of metal ions (added to the assay buffer, typically
or ), the liberated 8-Hydroxyquinoline forms a rigid chelate complex. This rigidity restricts non-radiative decay pathways, resulting in intense green fluorescence.
Figure 2: Mechanism of fluorescence activation via enzymatic hydrolysis and metal chelation.[1]
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[1]
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.[1]
References
-
Synthesis of 8-Hydroxyquinoline Derivatives
-
Fluorescence Mechanisms of 8-HQ
-
General Sulfonate Ester Properties
-
Regulatory Identity
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Quinoline-8-sulfonate | C9H6NO3S- | CID 1551292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
